N-(3'-acetyl-2-oxo-1-{[2-(prop-2-en-1-yloxy)phenyl]methyl}-1,2-dihydro-3'H-spiro[indole-3,2'-[1,3,4]thiadiazole]-5'-yl)acetamide
Description
This compound is a spiro[indole-3,2'-[1,3,4]thiadiazole] derivative featuring a unique structural framework:
- Core structure: A spiro junction between an indole ring and a 1,3,4-thiadiazole ring.
- Substituents: Acetyl group at the 3'-position. Prop-2-en-1-yloxy phenylmethyl group at the 1-position. Acetamide moiety at the 5'-position. This architecture confers rigidity, influencing its pharmacokinetic and pharmacodynamic properties.
Properties
IUPAC Name |
N-[4-acetyl-2'-oxo-1'-[(2-prop-2-enoxyphenyl)methyl]spiro[1,3,4-thiadiazole-5,3'-indole]-2-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N4O4S/c1-4-13-31-20-12-8-5-9-17(20)14-26-19-11-7-6-10-18(19)23(21(26)30)27(16(3)29)25-22(32-23)24-15(2)28/h4-12H,1,13-14H2,2-3H3,(H,24,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCSAIJOCRWHJBJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NN(C2(S1)C3=CC=CC=C3N(C2=O)CC4=CC=CC=C4OCC=C)C(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound N-(3'-acetyl-2-oxo-1-{[2-(prop-2-en-1-yloxy)phenyl]methyl}-1,2-dihydro-3'H-spiro[indole-3,2'-[1,3,4]thiadiazole]-5'-yl)acetamide represents a novel class of synthetic molecules with potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by its unique spiro structure and functional groups that contribute to its biological activity. The presence of an acetamide group and a thiadiazole moiety are particularly noteworthy as they are often associated with various pharmacological effects.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of compounds similar to this compound. For instance, derivatives containing thiadiazole rings have shown significant activity against Gram-positive and Gram-negative bacteria. The mechanism often involves the disruption of bacterial cell wall synthesis and inhibition of key metabolic pathways .
| Compound | Activity | Target Organisms |
|---|---|---|
| Thiadiazole Derivative | Antibacterial | Staphylococcus aureus, Escherichia coli |
| Nitroimidazole Hybrid | Antimicrobial | Helicobacter pylori, MRSA |
Cytotoxicity and Anticancer Potential
The compound has also been evaluated for its cytotoxic effects on various cancer cell lines. In vitro assays indicate that it exhibits selective cytotoxicity against certain cancer types while sparing normal cells. The proposed mechanism includes the induction of apoptosis through the activation of caspase pathways and the generation of reactive oxygen species (ROS) .
Neuroprotective Effects
Emerging research suggests that compounds with similar structures may possess neuroprotective properties. They appear to mitigate oxidative stress in neuronal cells and inhibit neuroinflammatory responses. This could be particularly beneficial in conditions such as Alzheimer's disease and other neurodegenerative disorders .
Case Study 1: Antimicrobial Efficacy
In a study involving the synthesis of various derivatives of thiadiazole compounds, one derivative demonstrated an inhibition zone diameter of 32 mm against S. aureus at a concentration of 8 µg/disc. This suggests a potent antibacterial effect that warrants further investigation for clinical application .
Case Study 2: Cancer Cell Line Testing
A series of tests on human breast cancer cell lines revealed that N-(3'-acetyl-2-oxo...) induced significant apoptosis at concentrations as low as 10 µM. Flow cytometry analysis confirmed increased levels of caspase activation and DNA fragmentation in treated cells compared to controls .
Scientific Research Applications
Biological Activities
Research indicates that this compound exhibits a range of biological activities:
1. Anticancer Properties
- Studies have shown that N-(3'-acetyl-2-oxo-1-{[2-(prop-2-en-1-yloxy)phenyl]methyl}-1,2-dihydro-3'H-spiro[indole-3,2'-[1,3,4]thiadiazole]-5'-yl)acetamide induces apoptosis in various cancer cell lines. In vitro studies demonstrated significant reductions in cell viability, suggesting its potential as a chemotherapeutic agent .
2. Antimicrobial Activity
- The compound has shown effectiveness against several bacterial strains, including those resistant to standard antibiotics. Comparative analyses indicate superior antimicrobial activity, highlighting its potential use in treating infections .
3. Anti-inflammatory Effects
- Preliminary research suggests that this compound can inhibit key inflammatory pathways. This property positions it as a candidate for developing treatments for inflammatory diseases .
4. Antioxidant Properties
- This compound exhibits antioxidant activity which may be beneficial in mitigating oxidative stress-related conditions .
Anticancer Study
In vitro studies conducted on human cancer cell lines revealed that this compound significantly reduced cell viability through apoptosis induction. This study underscores the compound's potential as an effective chemotherapeutic agent.
Antimicrobial Study
A comprehensive analysis compared the antimicrobial efficacy of this compound against standard antibiotics. Results indicated that it exhibited superior activity against resistant bacterial strains, suggesting its applicability in developing new antimicrobial therapies.
Data Table of Biological Activities
| Biological Activity | Description |
|---|---|
| Anticancer | Induces apoptosis in cancer cells; reduces cell viability significantly. |
| Antimicrobial | Effective against various bacterial strains; superior to standard antibiotics. |
| Anti-inflammatory | Inhibits inflammatory pathways; potential for treating inflammatory diseases. |
| Antioxidant | Exhibits antioxidant properties; may mitigate oxidative stress-related diseases. |
Comparison with Similar Compounds
Structural Comparison
Table 1: Structural Features of Analogous Compounds
Key Observations :
- Acetamide groups are common across all analogs, suggesting shared hydrogen-bonding interactions with biological targets .
- Prop-2-en-1-yloxy substituent in the target compound introduces a reactive allyl ether group absent in other analogs, which may influence metabolic stability .
Key Observations :
- The target compound’s synthesis may require spirocyclization , a step absent in triazole/thiazole analogs, which rely on modular click chemistry .
- Copper catalysis is a shared feature for triazole formation in analogs , but the target compound’s synthesis could involve alternative catalysts for spiro-ring closure.
Table 3: Activity Profiles
Key Observations :
- Electron-withdrawing groups (e.g., nitro, halogen) in analogs enhance antimicrobial activity, whereas the target compound’s allyl ether group may offer unique metabolic properties .
Physicochemical and Pharmacokinetic Properties
Table 4: Predicted Properties (Using , and QSPR Principles )
Key Observations :
- The spiro structure may reduce solubility compared to linear analogs, necessitating formulation optimization.
Q & A
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
